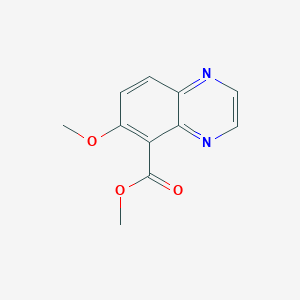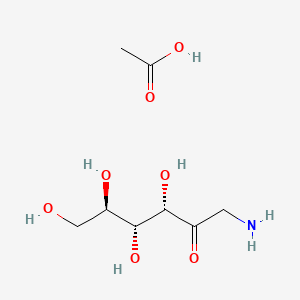
D-Fructose, 1-amino-1-deoxy-, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-fructose Acetate can be synthesized through the reaction of D-glucose with ammonia, followed by acetylation. The process involves the formation of a Schiff base intermediate, which undergoes an Amadori rearrangement to yield the desired product . The reaction conditions typically include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic or basic catalysts to facilitate the rearrangement
Solvents: Aqueous or organic solvents depending on the specific reaction setup
Industrial Production Methods: Industrial production of 1-Amino-1-deoxy-D-fructose Acetate often involves large-scale fermentation processes where microorganisms are used to convert glucose into the desired compound. This method is preferred for its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1-deoxy-D-fructose Acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various derivatives, such as keto acids.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products:
Oxidation Products: Keto acids, aldehydes
Reduction Products: Amino alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-deoxy-D-fructose Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying glycation processes and their effects on proteins.
Medicine: Investigated for its potential in developing therapeutic agents for diabetes and other metabolic disorders.
Industry: Utilized in the production of food additives and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Amino-1-deoxy-D-fructose Acetate involves its participation in glycation reactions. It reacts with proteins to form fructosamines, which can further undergo oxidation to produce advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, including diabetes and aging . The molecular targets include amino groups on proteins, and the pathways involve the Maillard reaction and subsequent oxidative processes .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-deoxy-D-glucose (Isoglucosamine): Similar structure but derived from glucose instead of fructose.
Fructosamine: A general term for compounds formed by the reaction of fructose with amino acids.
Glucosamine: An amino sugar derived from glucose, commonly used in dietary supplements.
Uniqueness: 1-Amino-1-deoxy-D-fructose Acetate is unique due to its specific formation through the Maillard reaction and its distinct role in glycation processes. Its ability to form stable Schiff bases and undergo Amadori rearrangement sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
54990-71-5 |
|---|---|
Molekularformel |
C8H17NO7 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1 |
InChI-Schlüssel |
MJTNICQSTIRWQM-RWOHWRPJSA-N |
Isomerische SMILES |
CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O |
Kanonische SMILES |
CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


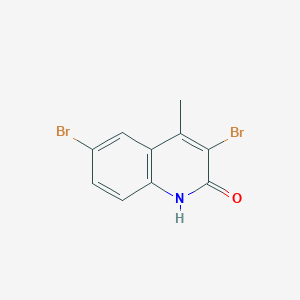
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
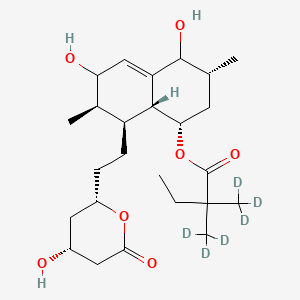
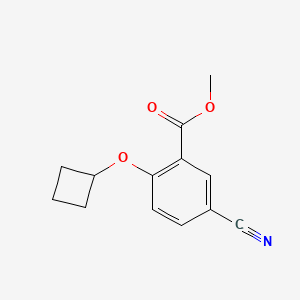

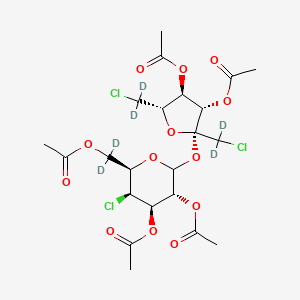
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

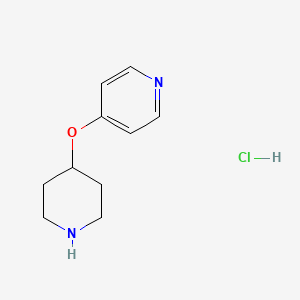
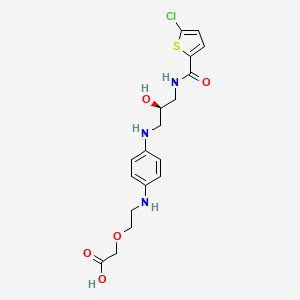
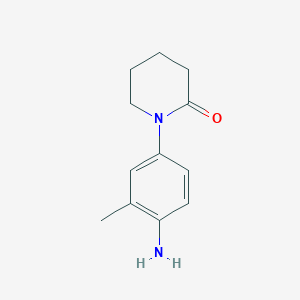
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
